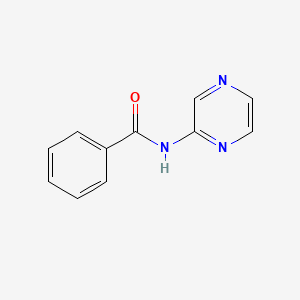

N-(pyrazin-2-yl)benzamide

Übersicht

Beschreibung

N-(pyrazin-2-yl)benzamide is a chemical compound with the molecular formula C11H9N3O. It is characterized by the presence of a benzamide group attached to a pyrazine ring. This compound has garnered significant interest in scientific research due to its diverse applications in various fields such as chemistry, biology, medicine, and industry .

Wirkmechanismus

Target of Action

N-(pyrazin-2-yl)benzamide, also known as N-pyrazin-2-ylbenzamide, has been found to interact with human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in glucose metabolism by converting glucose to glucose-6-phosphate .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that enhances the enzyme’s activity . In the case of this compound, it increases the catalytic action of GK .

Biochemical Pathways

The activation of GK by this compound affects the glucose metabolic pathway . By increasing the conversion of glucose to glucose-6-phosphate, it enhances the utilization of glucose, thereby reducing blood glucose levels . This makes this compound a potential therapeutic agent for type-2 diabetes .

Pharmacokinetics

Lipophilic drugs are generally well absorbed and can easily cross cell membranes, potentially improving bioavailability .

Result of Action

The activation of GK by this compound leads to a significant hypoglycemic effect . This is due to the enhanced utilization of glucose, resulting in lower blood glucose levels . This makes it a potential therapeutic agent for managing type-2 diabetes .

Biochemische Analyse

Biochemical Properties

N-(pyrazin-2-yl)benzamide has been identified as an allosteric activator of glucokinase (GK), a key enzyme controlling blood glucose levels . It interacts with GK, leading to its activation . The nature of these interactions is complex and involves binding at specific sites on the GK protein .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on GK activity. By activating GK, it can impact cell signaling pathways, gene expression, and cellular metabolism . This can lead to changes in blood glucose levels, which are critical for cellular function .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with GK. It binds to specific sites on the GK protein, leading to its activation . This can result in changes in gene expression and enzyme activity, influencing cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been found to have a stable interaction with GK, with no significant degradation observed . Long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At certain thresholds, it has been observed to have significant hypoglycemic activity . High doses may lead to adverse effects .

Metabolic Pathways

This compound is involved in the glucose metabolism pathway through its interaction with GK . It can influence metabolic flux and metabolite levels by altering GK activity .

Transport and Distribution

Its interaction with GK suggests that it may be localized to areas where GK is present .

Subcellular Localization

The subcellular localization of this compound is likely related to its interaction with GK. As GK is typically localized in the cytoplasm, it is likely that this compound is also found in this compartment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(pyrazin-2-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding this compound as the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of bimetallic metal-organic frameworks (MOFs) as catalysts. For example, Fe2Ni-BDC MOFs have been employed to catalyze the amidation reaction between 2-aminopyrazine and benzoyl chloride, resulting in high yields and efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: N-(pyrazin-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where the benzamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, amines, and substituted benzamides, respectively .

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

One of the primary applications of N-(pyrazin-2-yl)benzamide derivatives is their potential as antimycobacterial agents. Research has demonstrated that several synthesized analogues exhibit varying degrees of activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Key Findings:

- A study synthesized 41 N-(pyrazin-2-yl)benzamides, evaluating their activity against Mtb and non-tuberculous mycobacterial strains. The results indicated that derivatives with 5-chloro substitutions showed superior antimycobacterial activity, with minimum inhibitory concentrations (MIC) ranging from 3.13 to 25 µg/mL .

- The structure-activity relationship analysis revealed that the presence of hydroxyl or acetoxy groups on the benzene ring significantly enhanced the compounds' antimicrobial spectrum, making them effective against various bacterial and fungal strains .

Synthesis and Modification

The synthesis of this compound involves various chemical strategies. Researchers have explored different linkers and substituents to optimize the biological activity and reduce cytotoxicity.

Synthesis Techniques:

- Retrosynthetic Analysis: The design of N-(pyrazin-2-yl)benzamides as retro-amide analogues allows for better understanding of how linker variations affect biological properties .

- Diverse Substituent Exploration: The introduction of different substituents on both the pyrazine and benzene rings has been shown to influence the biological activity significantly. For example, compounds with electron-withdrawing groups often exhibited enhanced potency against Mtb compared to their electron-donating counterparts .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for developing more effective antimycobacterial agents. Studies have identified specific structural features that correlate with enhanced biological activity.

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 5-Chloro | Electron-withdrawing | Increased antimycobacterial potency |

| Hydroxy | Polar group | Broader spectrum of antimicrobial activity |

| Acetoxy | Polar group | Improved solubility and potential bioavailability |

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in combating tuberculosis:

Case Study 1: Antimycobacterial Evaluation

In a systematic evaluation, compounds such as N-(5-chloropyrazin-2-yl)benzamide demonstrated MIC values as low as 3.13 µg/mL against Mtb, indicating strong potential as therapeutic agents .

Case Study 2: Linker Variation Impact

A comparative study between N-(pyrazin-2-yl)benzenesulfonamides and traditional benzamide derivatives revealed that modifications in the linker significantly affected the compounds' interaction with target enzymes involved in mycobacterial metabolism, leading to promising results in both efficacy and selectivity .

Vergleich Mit ähnlichen Verbindungen

N-(pyrazin-2-yl)benzamide can be compared with other similar compounds, such as:

N-phenylpyrazine-2-carboxamide: This compound also exhibits antimicrobial activity but differs in its substitution pattern and overall efficacy.

N-(pyrazin-2-yl)benzenesulfonamide: This compound has a sulfonamide group instead of a benzamide group, which affects its chemical properties and biological activity.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as an effective antimicrobial agent, particularly against tuberculosis, highlights its significance in medicinal chemistry .

Biologische Aktivität

N-(Pyrazin-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets. The compound has been identified as a potential inhibitor of specific kinases involved in cellular processes. Kinase inhibitors are significant in therapeutic applications, especially in cancer treatment, as they can modulate signaling pathways that promote cell proliferation and survival.

Additionally, studies have indicated that derivatives of this compound exhibit antibacterial properties against various pathogens, including Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis . The compound's mechanism may involve the inhibition of fatty acid synthase I (FAS I), which is crucial for mycobacterial growth and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. For example, the presence of different substituents on the benzamide or pyrazine rings can enhance or diminish its antimicrobial and anticancer properties. A comparative analysis of various derivatives reveals notable differences in their activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | Amino group substitution | Antitubercular (MIC = 6.25 μg/mL) |

| 3-piperidin-1-sulfonamidobenzamide | Sulfonamide linked to benzamide | Anticancer |

| N-(5-chloropyrazin-2-yl)benzamides | Chlorine substitution | Antimycobacterial |

These variations underscore the importance of chemical modifications in enhancing the desired biological activities while minimizing toxicity .

Antimicrobial Activity

Research has shown that this compound derivatives possess significant antimicrobial activity against a range of bacterial strains. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against Mtb H37Rv . The effectiveness of these compounds suggests their potential use as new antitubercular agents.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has been found to inhibit specific kinases related to cancer progression, indicating its role as a promising candidate in cancer therapy. In vitro assays demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines.

Comparative Studies

A comparative study evaluated the biological activities of N-(pyrazin-2-yl)benzamides against other pyrazine derivatives. The results indicated that certain modifications led to enhanced activity across multiple strains, including both bacterial and fungal pathogens . This highlights the versatility and adaptability of the pyrazine scaffold in drug design.

Eigenschaften

IUPAC Name |

N-pyrazin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(9-4-2-1-3-5-9)14-10-8-12-6-7-13-10/h1-8H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSNKNGDGXSICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.